molecular formula C12H10IN3O B6628795 2-iodo-3-methyl-N-pyrimidin-2-ylbenzamide

2-iodo-3-methyl-N-pyrimidin-2-ylbenzamide

Cat. No.: B6628795
M. Wt: 339.13 g/mol
InChI Key: ZJFSJCSBNGHSHO-UHFFFAOYSA-N
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Description

2-Iodo-3-methyl-N-pyrimidin-2-ylbenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom at the second position, a methyl group at the third position, and a pyrimidin-2-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-3-methyl-N-pyrimidin-2-ylbenzamide typically involves the following steps:

    Methylation: The methyl group can be introduced at the third position through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the iodinated and methylated benzene derivative with pyrimidin-2-ylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-methyl-N-pyrimidin-2-ylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group and the pyrimidin-2-yl moiety.

    Coupling Reactions: The benzamide structure allows for coupling reactions with other aromatic compounds, forming more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group to a carboxylic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the pyrimidin-2-yl group.

Major Products

    Substitution Products: Depending on the nucleophile used, products such as 2-azido-3-methyl-N-pyrimidin-2-ylbenzamide or 2-cyano-3-methyl-N-pyrimidin-2-ylbenzamide can be obtained.

    Oxidation Products: Oxidation of the methyl group can yield 2-iodo-3-carboxy-N-pyrimidin-2-ylbenzamide.

    Reduction Products: Reduction of the pyrimidin-2-yl group can lead to the formation of 2-iodo-3-methyl-N-(pyrimidin-2-ylmethyl)benzamide.

Scientific Research Applications

2-Iodo-3-methyl-N-pyrimidin-2-ylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in biological assays to study its effects on cellular processes and pathways.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

    Chemical Biology: The compound can be used as a probe to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-iodo-3-methyl-N-pyrimidin-2-ylbenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrimidin-2-yl group can interact with nucleophilic sites on the target molecule, while the iodine atom and methyl group can influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-3-methylbenzamide: Lacks the pyrimidin-2-yl group, which may result in different biological activity and chemical reactivity.

    3-Methyl-N-pyrimidin-2-ylbenzamide: Lacks the iodine atom, which can affect its reactivity in substitution reactions.

    2-Iodo-N-pyrimidin-2-ylbenzamide: Lacks the methyl group, which can influence its overall hydrophobicity and binding interactions.

Uniqueness

2-Iodo-3-methyl-N-pyrimidin-2-ylbenzamide is unique due to the presence of all three functional groups (iodine, methyl, and pyrimidin-2-yl) on the benzamide scaffold

Properties

IUPAC Name

2-iodo-3-methyl-N-pyrimidin-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O/c1-8-4-2-5-9(10(8)13)11(17)16-12-14-6-3-7-15-12/h2-7H,1H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFSJCSBNGHSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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